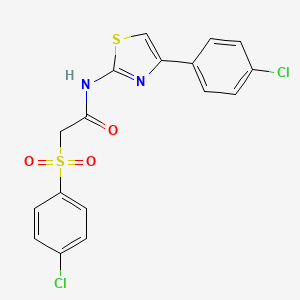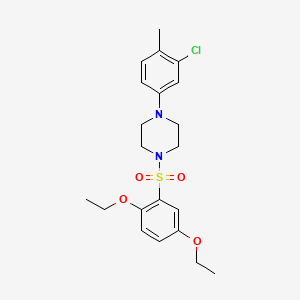![molecular formula C17H17FN6OS B2484657 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 863453-07-0](/img/structure/B2484657.png)
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, starting from basic building blocks like fluorobenzyl components, triazolopyrimidines, and sulfur or nitrogen-containing linkers. For instance, Govindhan et al. (2017) described the synthesis of a related compound using a click chemistry approach, indicating a possible pathway for synthesizing complex molecules like the one (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using X-ray crystallography, NMR, and MS studies. For example, Lahmidi et al. (2019) utilized X-ray single crystal diffraction and a variety of spectroscopic techniques to characterize a novel pyrimidine derivative, suggesting similar analytical methods could elucidate the structure of the target compound (Lahmidi et al., 2019).
Chemical Reactions and Properties
Chemical properties of such compounds often include reactivity towards nucleophiles, electrophiles, and ability to undergo cycloaddition reactions, as indicated by Chrovian et al. (2018) in their work on P2X7 antagonists, showcasing the versatile reactivity of triazolopyridine derivatives (Chrovian et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and crystallinity, can be inferred from related research. Govindhan et al. (2017) analyzed the thermal stability of a synthesized compound using TGA and DSC techniques, providing insight into methods for evaluating the physical stability of the compound (Govindhan et al., 2017).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and photochemical stability are crucial for understanding the reactivity and potential applications of the compound. Studies on similar compounds, such as the work by Kelley et al. (1995) on anticonvulsant activity, offer a glimpse into the functional groups' behavior under physiological conditions (Kelley et al., 1995).
Applications De Recherche Scientifique
Synthesis and Characterization
- The process of developing novel synthetic routes and characterizing compounds similar to the one has significant importance in medicinal chemistry and drug development. For example, the development of Voriconazole, a broad-spectrum triazole antifungal agent, involves intricate synthesis processes highlighting the importance of such compounds in therapeutic applications (Butters et al., 2001).
Heterocyclic Chemistry Applications
- Heterocyclic compounds, which include triazole and pyrimidine rings as in the mentioned chemical, are crucial in the development of pharmaceuticals, agrochemicals, and dyes. Research into synthesizing new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives demonstrates the wide range of potential applications for such molecules, including antimicrobial and antitrypanosomal activity (Abdelriheem et al., 2017).
Biological Activities
- Compounds with triazolo[4,5-d]pyrimidin-7-yl and related structures have been studied for various biological activities. For instance, synthesizing and testing N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines have provided insights into their potential anticonvulsant activities, suggesting a framework for developing new therapeutic agents (Kelley et al., 1995).
Propriétés
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6OS/c18-13-5-3-12(4-6-13)9-24-16-15(21-22-24)17(20-11-19-16)26-10-14(25)23-7-1-2-8-23/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDAAODIADICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)
![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)
![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2484587.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484588.png)



![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)
![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)
